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(S)-3-(Pyrrolidine-2-

carboxamido)propanoic acid

CAS No.: 112558-45-9

Cat. No.: B146298

Get Quote

Executive Summary
3-Pyrrolidin-2-yl-propionic acid (CAS No. 18325-18-3), also known as 3-(pyrrolidin-2-

yl)propanoic acid, is a versatile bifunctional molecule characterized by a saturated pyrrolidine

heterocycle linked to a propionic acid moiety[1][2]. In modern drug discovery and chemical

biology, this compound occupies a unique dual role. Synthetically, it serves as a critical building

block for peptidomimetics and alkaloid synthesis. Biologically, it has been increasingly identified

as a potent volatile organic compound (VOC) and secondary metabolite secreted by

rhizospheric bacteria and endophytic fungi, exhibiting notable fungistatic and antimycobacterial

properties[3][4].

This whitepaper provides an authoritative, in-depth guide to the physical chemistry, biological

significance, and laboratory workflows associated with 3-Pyrrolidin-2-yl-propionic acid,

designed specifically for researchers and application scientists.
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Structural and Physicochemical Properties
Understanding the physicochemical profile of 3-Pyrrolidin-2-yl-propionic acid is essential for

optimizing extraction solvents, chromatographic conditions, and formulation strategies. The

molecule contains both a secondary amine (hydrogen bond donor/acceptor) and a carboxylic

acid (hydrogen bond donor/acceptor), making it highly polar and capable of existing as a

zwitterion in aqueous solutions at physiological pH.

Quantitative Data Summary
The following table synthesizes the core computational and experimental descriptors of the

compound[1][2][5].

Property Value Reference / Source

Chemical Formula C₇H₁₃NO₂ PubChem[2], ChemScene[1]

Molecular Weight 143.18 g/mol PubChem[2]

Exact Mass 143.0946 Da PubChem[2]

LogP (Partition Coefficient) -2.1 (XLogP3) to 0.6032 PubChem[2], ChemScene[1]

Topological Polar Surface Area

(TPSA)
49.3 Å² PubChem[2]

Hydrogen Bond Donors 2 PubChem[2]

Hydrogen Bond Acceptors 3 PubChem[2]

Rotatable Bonds 3 PubChem[2]

Melting Point (Hydrochloride

Salt)
146.00°C - 148.00°C ABCR Gute Chemie[5]

Storage Conditions Sealed in dry, 2-8°C ChemScene[1]

Scientist's Note on Causality: The discrepancy in reported LogP values (-2.1 via XLogP3 vs.

0.6032 via alternative predictive models) highlights the molecule's pH-dependent ionization[1]

[2]. In highly acidic or basic environments, the molecule is charged (highly hydrophilic, LogP <

0). In its neutral/zwitterionic state, its partitioning behavior shifts. When designing liquid-liquid
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extraction protocols, the aqueous phase must be carefully buffered to suppress ionization if

partitioning into an organic solvent is desired.

Biological Significance and Ecological Role
Recent metabolomic profiling has identified 3-Pyrrolidin-2-yl-propionic acid as a bioactive

secondary metabolite in several microbial ecosystems:

Antifungal Activity: It is a major volatile organic compound (VOC) emitted by Klebsiella

michiganensis (strain M1-3-11) and various Bacillus species. Gas chromatography-mass

spectrometry (GC-MS) analysis has shown that this compound contributes to the fungistatic

effects against phytopathogenic fungi, notably aflatoxin-producing Aspergillus species[3].

Antimycobacterial Activity: The compound has been identified in the extracts of endophytic

microbial strains (comprising up to 9% of the volatile fraction in specific isolates), contributing

to the suppression of Mycobacterium tuberculosis and other pathogens[4].

Antimalarial Potential: Phytochemical screening of Mitragyna inermis leaves revealed the

presence of 3-Pyrrolidin-2-yl-propionic acid. Subsequent computational pharmacology

demonstrated its ability to interact favorably with Plasmepsin II, a critical enzyme in the

hemoglobin degradation pathway of Plasmodium falciparum[6].
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Caption: Dual pharmacological pathways of 3-Pyrrolidin-2-yl-propionic acid in antimalarial and

antifungal applications.
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To reliably isolate and quantify 3-Pyrrolidin-2-yl-propionic acid from complex biological matrices

(such as plant leaves or microbial broth), a rigorous, self-validating extraction and GC-MS

protocol is required[6].

Step-by-Step Methodology
Step 1: Biomass Preparation & Dehydration

Action: Wash the raw biomass (e.g., M. inermis leaves) and dehydrate by air at room

temperature for 7 days until crispy. Pulverize to a fine powder[6].

Causality: Removing cellular moisture prevents the hydrolysis of sensitive secondary

metabolites and ensures that the subsequent methanolic extraction is not diluted by

endogenous water. Pulverization maximizes the surface-area-to-volume ratio, optimizing

mass transfer during maceration.

Step 2: Solvent Extraction (Maceration)

Action: Macerate 150 g of pulverized material in 95% methanol at ambient temperature for

72 hours[6].

Causality: 95% methanol is selected because its high dielectric constant disrupts cellular

membranes while possessing the amphiphilic properties necessary to solubilize both the

polar 3-Pyrrolidin-2-yl-propionic acid and moderately non-polar co-metabolites.

Step 3: GC-MS Injection and Thermal Gradient

Action: Inject the concentrated extract into a GC-MS system (e.g., SHIMADZU QP2010

Ultra). Set the injection temperature to 250.0°C. Program the column oven to start at 60.0°C,

increasing to 270°C over 7 minutes[6].

Causality: The steep thermal gradient ensures sequential volatilization. 3-Pyrrolidin-2-yl-

propionic acid typically elutes in the mid-range (retention times ~9.5 to 9.8 minutes

depending on column specifics)[3]. The gradient prevents co-elution with heavy aliphatic

acids (like palmitic acid) which require higher temperatures to mobilize.
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Self-Validation Check: Implement a solvent cut time of 4.50 minutes[6]. This prevents the

mass spectrometer detector from being saturated by the massive solvent peak (methanol),

preserving the filament and ensuring baseline stability for the accurate integration of the

target compound's peak.
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Caption: Workflow for the extraction and GC-MS identification of 3-Pyrrolidin-2-yl-propionic

acid.

Computational Pharmacology: Molecular Docking
Protocol
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To evaluate the binding affinity of 3-Pyrrolidin-2-yl-propionic acid against therapeutic targets like

Plasmepsin II, a standardized molecular docking workflow is utilized[6].

Step-by-Step Methodology
Step 1: Ligand Preparation

Action: Retrieve the 3D conformer of 3-Pyrrolidin-2-yl-propionic acid (CID: 550965)[2].

Minimize the energy of the ligand using a force field (e.g., MMFF94) to ensure proper bond

lengths and angles.

Causality: Energy minimization resolves steric clashes inherent in 2D-to-3D conversions,

preventing artificial binding penalties during the docking simulation.

Step 2: Protein Preparation

Action: Download the crystal structure of Plasmepsin II (PDB ID: 1LF3)[6]. Remove water

molecules, add polar hydrogens, and assign Gasteiger charges.

Causality: Co-crystallized water molecules can block the active site, while missing hydrogen

atoms are critical for accurately simulating the hydrogen-bond donor/acceptor interactions

with the pyrrolidine nitrogen and carboxylic acid oxygen of the ligand.

Step 3: Docking Execution and Validation

Action: Define the grid box around the active site defined by the native co-crystallized ligand

(EH58)[6]. Execute the docking using software such as AutoDock Vina or PyRx.

Self-Validation Check: Before analyzing 3-Pyrrolidin-2-yl-propionic acid, re-dock the native

ligand (EH58). Calculate the Root Mean Square Deviation (RMSD) between the docked

pose and the experimental crystal pose. An RMSD < 2.0 Å validates that the grid parameters

and scoring function are highly reliable for this specific protein pocket.

Handling, Storage, and Synthetic Considerations
When utilized as a synthetic reagent, 3-Pyrrolidin-2-yl-propionic acid requires specific handling

to maintain its purity (>95%)[1].
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Storage: The compound should be sealed in a dry environment and stored at 2-8°C[1].

Because the molecule contains a secondary amine, it is susceptible to slow oxidation or

degradation if exposed to ambient moisture and heat over prolonged periods.

Salt Forms: For improved stability and handling (e.g., avoiding hygroscopicity), the

compound is frequently utilized as a hydrochloride salt (CAS 35783-63-2)[5]. This salt form

presents as a stable solid with a well-defined melting point of 146.00°C - 148.00°C, making it

highly suitable for precise gravimetric measurements in synthetic workflows[5].

References
PubChem (National Institutes of Health): 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID

550965. Retrieved from:[Link]

University of Baghdad: Secondary Compounds Released by Rhizospheric Bacteria Exhibit

Fungistatic Effects Against Phytopathogenic Fungus. Retrieved from: [Link]

Kwara State University (JOCAMR): Olalubi et al. - Preparation of extract and GC-MS

Analysis of M. inermis. Retrieved from:[Link]

ResearchGate: Compounds identified by GC–MS (Antimycobacterial activity of bioactive

secondary metabolites). Retrieved from:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemscene.com/product/18325-18-3.html
https://abcr.com/ch_en/ab288984
https://abcr.com/ch_en/ab288984
https://pubchem.ncbi.nlm.nih.gov/compound/550965
https://uobaghdad.edu.iq/
https://kwasu.edu.ng/
https://www.researchgate.net/figure/Compounds-identified-by-GC-MS-With-67-cycloLeu-Pro-with-12-Cyclo-Phe-Pro-with-9_fig1_344383182
https://www.benchchem.com/product/b146298?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/18325-18-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyrrolidin-2-yl-propionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyrrolidin-2-yl-propionic-acid
https://jcoagri.uobaghdad.edu.iq/index.php/intro/article/download/1631/1133/2780
https://www.researchgate.net/figure/Compounds-identified-by-GC-MS-With-67-cycloLeu-Pro-with-12-Cyclo-Phe-Pro-with-9_fig1_328227208
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. AB288984 | CAS 35783-63-2 – abcr Gute Chemie [abcr.com]

6. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]

To cite this document: BenchChem. [3-Pyrrolidin-2-yl-propionic Acid: Comprehensive
Physicochemical Profiling and Application Workflows]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146298/docs#3-pyrrolidin-2-yl-propionic-
acid-comprehensive-physicochemical-profiling-and-application-workflows]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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